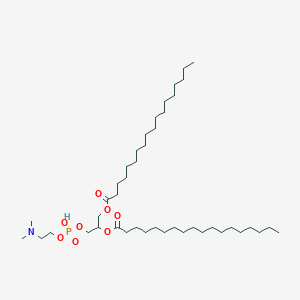![molecular formula C13H18BrNZn B14880396 2-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14880396.png)
2-[(1-Homopiperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc species, making it more reactive and easier to handle.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Homopiperidino)methyl]phenylzinc bromide typically involves the following steps:
-
Formation of the Grignard Reagent: : The process begins with the preparation of a Grignard reagent. This is achieved by reacting bromobenzene with magnesium in anhydrous ether to form phenylmagnesium bromide.
C6H5Br+Mg→C6H5MgBr
-
Transmetalation: : The phenylmagnesium bromide is then reacted with zinc bromide to form phenylzinc bromide.
C6H5MgBr+ZnBr2→C6H5ZnBr+MgBr2
-
Addition of Homopiperidine: : Finally, homopiperidine is added to the phenylzinc bromide to form this compound.
C6H5ZnBr+C7H15N→C6H4(CH2N(C6H11))ZnBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using large batch reactors to carry out the Grignard reaction and subsequent transmetalation.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Utilizing advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura and Negishi couplings, where it forms carbon-carbon bonds with aryl or vinyl halides.
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Solvents: Tetrahydrofuran, dimethylformamide, and toluene are commonly used.
Temperature: Reactions typically occur at room temperature to 80°C.
Major Products
Biaryls: Formed in Suzuki-Miyaura couplings.
Alkylated Products: Result from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-[(1-Homopiperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The compound exerts its effects through the following mechanisms:
Transmetalation: Transfers the phenyl group to a metal catalyst (e.g., palladium) during cross-coupling reactions.
Nucleophilic Attack: The homopiperidino group acts as a nucleophile, attacking electrophilic centers in substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
2-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the homopiperidino group enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C13H18BrNZn |
|---|---|
Poids moléculaire |
333.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-(phenylmethyl)azepane |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h3-5,8H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1 |
Clé InChI |
QPKGQMPFCCEYMO-UHFFFAOYSA-M |
SMILES canonique |
C1CCCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880315.png)
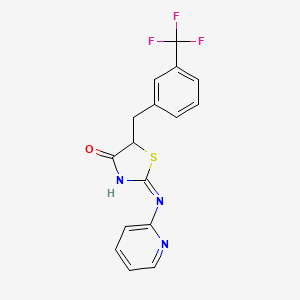
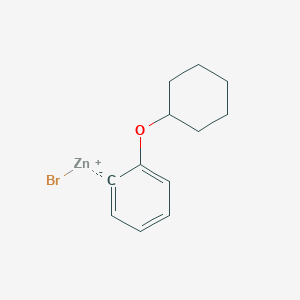

![N-(3-acetylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14880330.png)
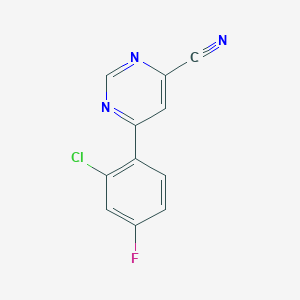
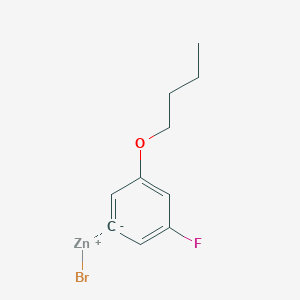
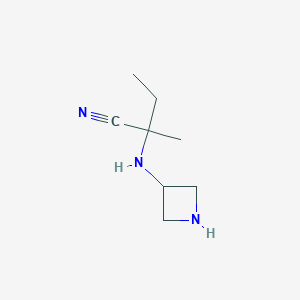
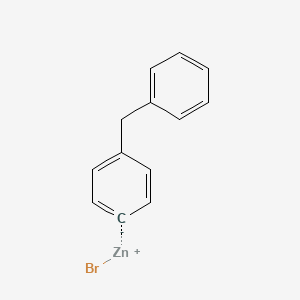
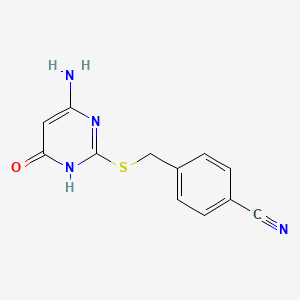
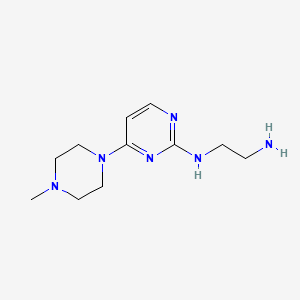

methanone](/img/structure/B14880377.png)
